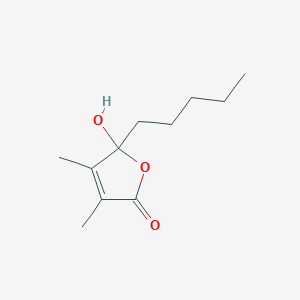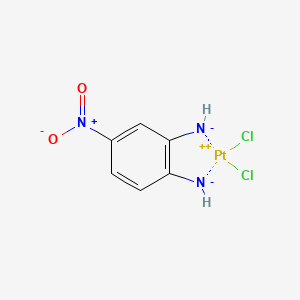
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is a fascinating chemical compound with immense scientific potential. Its unique properties make it a valuable material for various research fields, including catalysis, drug discovery, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) typically involves the reaction of platinum(II) chloride with (2-Azanidyl-4-nitrophenyl)azanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is scaled up using large reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity starting materials and solvents to ensure the quality of the final product. The reaction is monitored using analytical techniques such as high-performance liquid chromatography and mass spectrometry to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligands such as phosphines and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state species. Substitution reactions typically result in the formation of new platinum-ligand complexes.
Scientific Research Applications
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon bond formation.
Drug Discovery: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Nanotechnology: The compound is used in the synthesis of platinum-based nanoparticles for applications in electronics and materials science.
Mechanism of Action
The mechanism by which (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) exerts its effects involves the interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts that inhibit replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also interacts with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- (2-Azanidyl-4,5-dimethylphenyl)azanide;dichloroplatinum(2+)
- (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid
Uniqueness
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is unique due to its specific structural features and reactivity. The presence of the nitro group enhances its ability to participate in redox reactions, making it a versatile compound for various applications. Additionally, its interaction with DNA and proteins makes it a promising candidate for drug discovery and therapeutic applications.
Properties
IUPAC Name |
(2-azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2.2ClH.Pt/c7-5-2-1-4(9(10)11)3-6(5)8;;;/h1-3,7-8H;2*1H;/q-2;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBXEORCJKKWAG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[NH-])[NH-].Cl[Pt+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72596-02-2 |
Source


|
| Record name | NSC283431 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
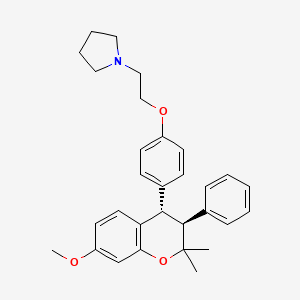
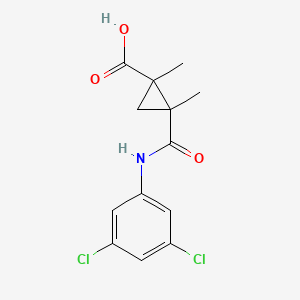
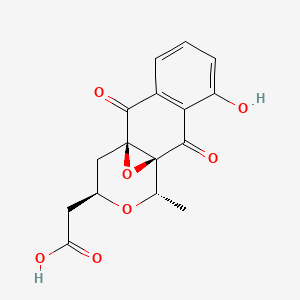
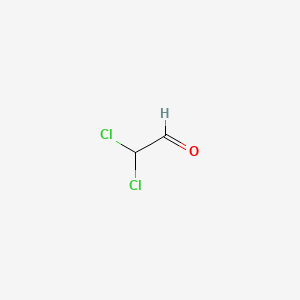
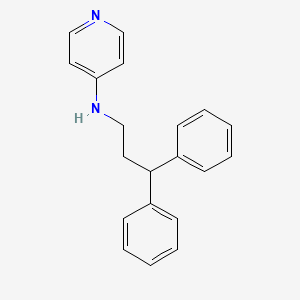
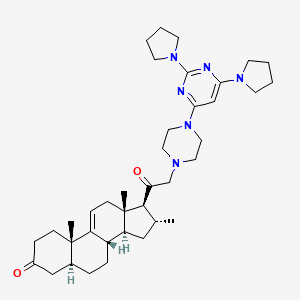
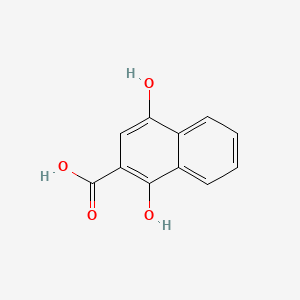
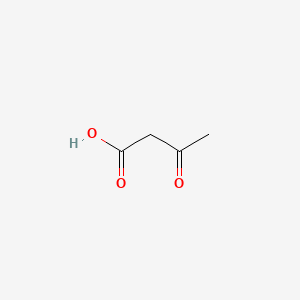
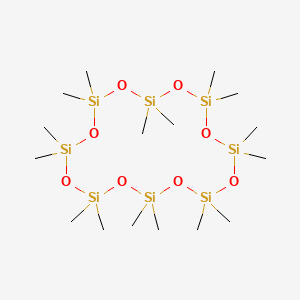
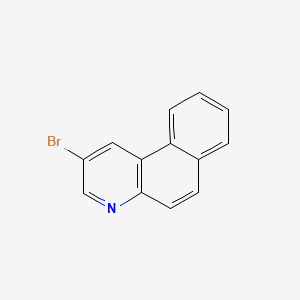
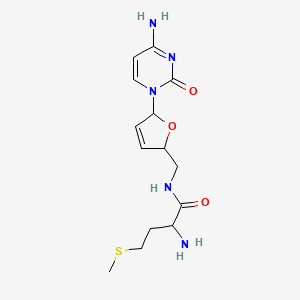
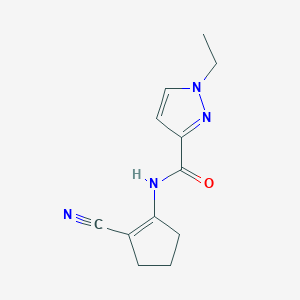
![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)
